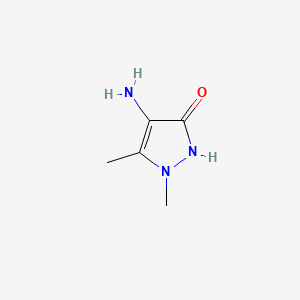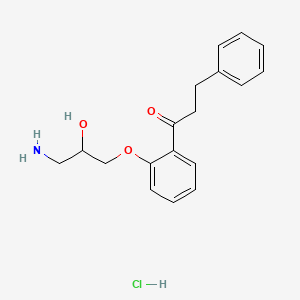
Fluvastatin-D8 (Major) Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluvastatin-D8 (Major) Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C24H25FNNaO4 and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Fluvastatin-D8 Sodium Salt primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis as it catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the process .
Mode of Action
Fluvastatin-D8 Sodium Salt acts by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase . By inhibiting this enzyme, the compound effectively blocks the conversion of HMG-CoA to mevalonic acid, thereby interrupting the cholesterol biosynthesis pathway .
Biochemical Pathways
The inhibition of HMG-CoA reductase leads to a decrease in mevalonic acid, which is a precursor of cholesterol. This results in a reduction of cholesterol levels in the body . The metabolic pathways of Fluvastatin involve the formation of several metabolites, including the desisopropylpropionic acid derivative of Fluvastatin, which results from oxidative removal of the N-isopropyl group and beta-oxidation of the side chain .
Pharmacokinetics
Fluvastatin is extensively absorbed from the gastrointestinal tract. After absorption, it is nearly completely extracted and metabolized in the liver to inactive and active metabolites . Approximately 95% of a single dose of Fluvastatin is excreted via the biliary route with less than 2% as the parent compound . The presence of food has been shown to significantly reduce the rate of bioavailability of Fluvastatin .
Result of Action
The primary result of Fluvastatin’s action is a reduction in plasma cholesterol levels . This is achieved by decreasing the production of cholesterol in the liver. As a result, Fluvastatin is used to lower lipid levels and reduce the risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action of Fluvastatin can be influenced by various environmental factors. For instance, the presence of food can significantly affect the bioavailability of the drug . Additionally, the drug’s efficacy and stability can be influenced by factors such as the patient’s age, gender, and the presence of certain medical conditions .
属性
IUPAC Name |
sodium;(E,3R,5S)-7-[5,7-dideuterio-3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3,3D,6D,15D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-BLTJRAFPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)C(=C(N2C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F)[2H].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747812 |
Source


|
| Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-[(~2~H_7_)propan-2-yl](5,7-~2~H_2_)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260178-87-7 |
Source


|
| Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-[(~2~H_7_)propan-2-yl](5,7-~2~H_2_)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)

![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)


![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)



![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
